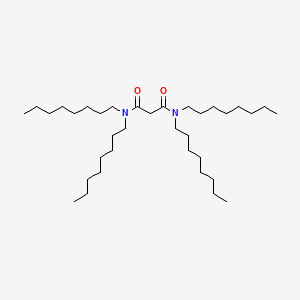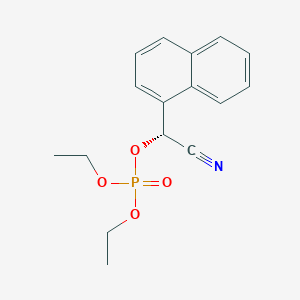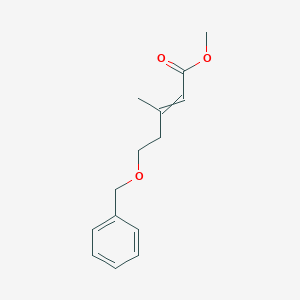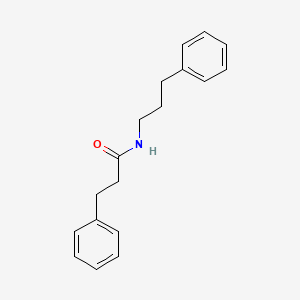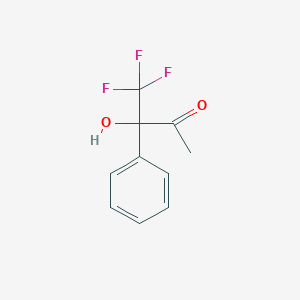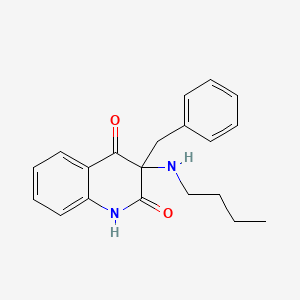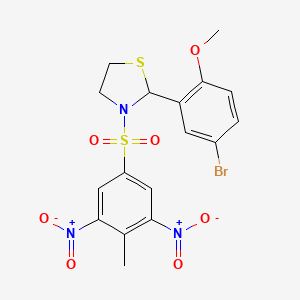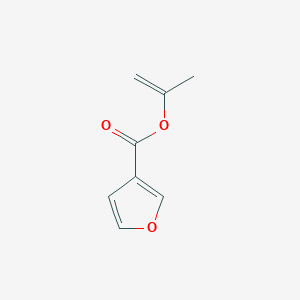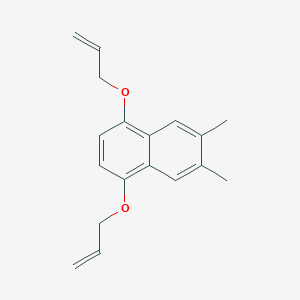
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two propenyloxy groups attached to the naphthalene ring at positions 1 and 4, with additional methyl groups at positions 6 and 7. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- typically involves the alkylation of naphthalene derivatives. One common method includes the reaction of 6,7-dimethyl-1,4-dihydroxynaphthalene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The propenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the propenyloxy groups can yield saturated alkoxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkoxy derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The propenyloxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene, 2,6-dimethyl-
- Naphthalene, 2,7-dimethyl-
- Naphthalene, 1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
Naphthalene, 6,7-dimethyl-1,4-bis(2-propenyloxy)- is unique due to the presence of both propenyloxy and methyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups on the naphthalene ring allows for unique interactions and applications compared to other dimethyl naphthalene derivatives.
Eigenschaften
CAS-Nummer |
784189-69-1 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
6,7-dimethyl-1,4-bis(prop-2-enoxy)naphthalene |
InChI |
InChI=1S/C18H20O2/c1-5-9-19-17-7-8-18(20-10-6-2)16-12-14(4)13(3)11-15(16)17/h5-8,11-12H,1-2,9-10H2,3-4H3 |
InChI-Schlüssel |
NJOFQYKHNFPERX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2C=C1C)OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


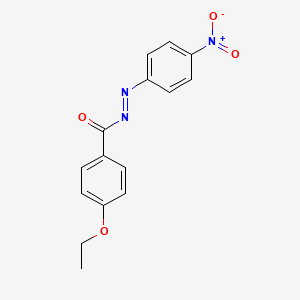
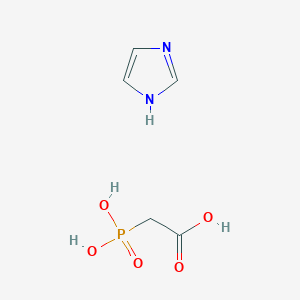

![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
